molecular formula C12H8BrClN2O2S B4715630 2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide

2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide

Cat. No. B4715630
M. Wt: 359.63 g/mol
InChI Key: RWCZDACHBFYKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. BCTC has been extensively studied for its potential therapeutic applications in pain management and inflammation.

Mechanism of Action

2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide is a potent and selective antagonist of TRPV1. It binds to the channel and blocks its activation by various stimuli such as heat, capsaicin, and acid. TRPV1 activation leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. By blocking TRPV1 activation, this compound reduces pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β. It also reduces the expression of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Moreover, this compound has been shown to reduce the activity of NF-κB, a transcription factor involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which makes it an ideal tool for studying the role of TRPV1 in pain and inflammation. Moreover, this compound has been extensively studied in various animal models of pain and inflammation, which makes it a well-established tool for research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make its administration difficult. Moreover, this compound has a short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research on 2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide. One direction is to explore its potential applications in the treatment of respiratory diseases such as asthma and COPD. Another direction is to study its effects on other TRP channels, which may have potential therapeutic applications in various diseases. Moreover, the development of more potent and selective TRPV1 antagonists may lead to the development of more effective pain and inflammation therapies.

Scientific Research Applications

2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation. Moreover, this compound has been shown to have potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-[(5-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O2S/c13-6-1-2-9(14)8(5-6)11(18)16-12-7(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCZDACHBFYKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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